eNOS Inhibitory Potency: 2.8-Fold More Potent Than the Reference Inhibitor L-NAME
The target compound inhibits human eNOS with an IC₅₀ of 180 nM, measured in insect SF9 cells expressing the human enzyme after a 1-hour incubation [1]. The widely used reference eNOS inhibitor L-NAME (L-NG-Nitroarginine methyl ester) exhibits an IC₅₀ of approximately 500 nM under comparable cell-free or endothelial-cell assay conditions . Although the assay formats are not identical (recombinant insect-cell expression vs. mammalian endothelial-cell cGMP measurement), both values represent inhibition of the human eNOS isoform, enabling a cross-study potency ranking.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against human endothelial nitric oxide synthase (eNOS) |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM |
| Comparator Or Baseline | L-NAME (standard eNOS inhibitor): IC₅₀ ≈ 500 nM |
| Quantified Difference | Approximately 2.8-fold greater potency (lower IC₅₀) for the target compound |
| Conditions | Target: human eNOS expressed in insect SF9 cells, 1 h incubation. Comparator: human eNOS in endothelial cells or purified enzyme, IC₅₀ range 500 nM–3.1 µM depending on substrate concentration. |
Why This Matters
The 2.8-fold potency advantage over L-NAME positions this compound as a higher-affinity eNOS tool for biochemical assays where L-NAME's lower potency limits signal-to-noise ratios.
- [1] BindingDB. BDBM50372207 (CHEMBL272708) – N-(4-chlorophenyl)-3,5-dinitrobenzamide, IC₅₀ = 180 nM vs human eNOS. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
